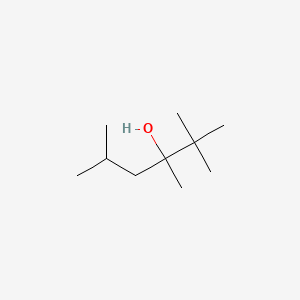
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is a complex organic compound characterized by its unique structure, which includes a methylenedioxy group, a phosphono group, and a cinnamonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile typically involves multi-step organic reactions. One common approach is the condensation of diethyl phosphonoacetate with 3,4-methylenedioxybenzaldehyde under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the cinnamonitrile group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile can undergo various chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phosphonates.
科学的研究の応用
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile involves its interaction with various molecular targets. The methylenedioxy group can participate in electron transfer reactions, while the phosphono group can act as a ligand for metal ions, influencing enzymatic activities. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
3,4-Methylenedioxy-alpha-Pyrrolidinohexanophenone (MDPHP): A stimulant and substituted cathinone with a similar methylenedioxy group.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with a methylenedioxy group.
Methylone (bk-MDMA): A β-keto derivative of 3,4-methylenedioxyphenylalkylamines.
Uniqueness
Diethyl 3,4-methylenedioxy-alpha-phosphono cinnamonitrile is unique due to the presence of the phosphono group, which imparts distinct chemical reactivity and potential biological activities not observed in the other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
66577-01-3 |
|---|---|
分子式 |
C14H16NO5P |
分子量 |
309.25 g/mol |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-2-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C14H16NO5P/c1-3-19-21(16,20-4-2)12(9-15)7-11-5-6-13-14(8-11)18-10-17-13/h5-8H,3-4,10H2,1-2H3/b12-7+ |
InChIキー |
QCROMILSZYPNDA-KPKJPENVSA-N |
異性体SMILES |
CCOP(=O)(/C(=C/C1=CC2=C(C=C1)OCO2)/C#N)OCC |
正規SMILES |
CCOP(=O)(C(=CC1=CC2=C(C=C1)OCO2)C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


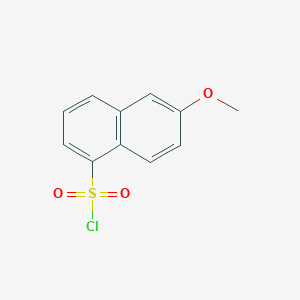
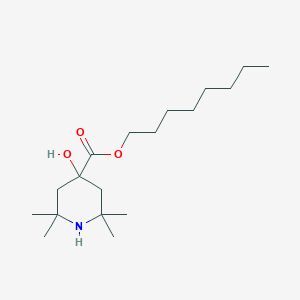
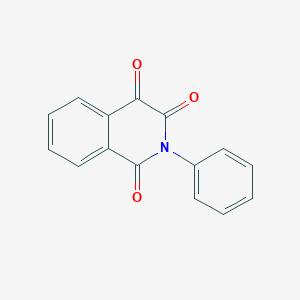
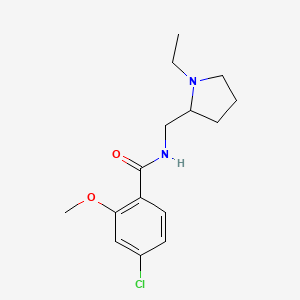
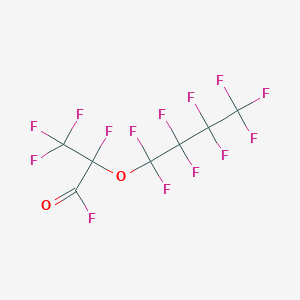

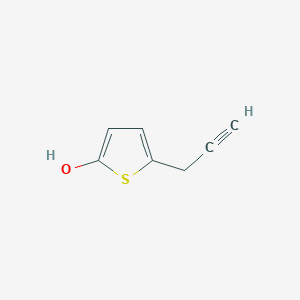
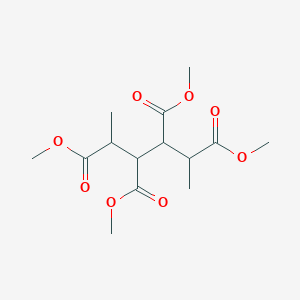


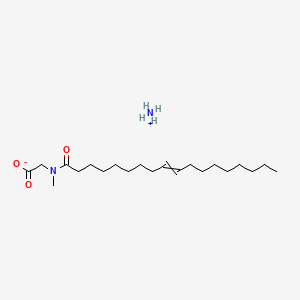
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)

